![molecular formula C20H17F3N4OS2 B2771228 3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-67-2](/img/structure/B2771228.png)
3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a chemical of significant interest in various scientific fields. This compound belongs to the class of triazole derivatives, known for their diverse biological and pharmacological activities. The unique molecular structure, characterized by the presence of a benzo[d]thiazole ring and a triazole moiety, contributes to its wide range of applications in chemical research, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Moiety: : The synthesis begins with the formation of the 1,2,4-triazole ring through cyclization reactions involving hydrazines and suitable electrophiles.
Substitution with Propylthio and Trifluoromethylphenyl Groups: : Subsequent steps involve introducing the propylthio and 3-(trifluoromethyl)phenyl groups through substitution reactions, often using nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.
Integration of the Benzo[d]thiazole Ring: : The final stage involves the synthesis of the benzo[d]thiazole ring, typically achieved through cyclization reactions using appropriate thioamide precursors.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, incorporating efficient catalysts and optimizing reaction conditions to ensure high yield and purity. Process improvements such as continuous flow reactors and automation can significantly enhance scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Oxidizing Agents: : Hydrogen peroxide, peracids, or transition metal oxides.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: : Halides, alkylating agents, or organometallic compounds.
Major Products Formed: The major products formed depend on the specific reactions undertaken. For example:
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of derivatives with various functional groups.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.
Biology: Biologically, the compound exhibits properties that can be explored for antimicrobial, antifungal, and anti-inflammatory activities. Its interactions with biological systems make it a potential candidate for drug discovery and development.
Medicine: In medicinal chemistry, the compound's pharmacokinetic and pharmacodynamic properties are of interest. It can be studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Industrially, the compound can be used in material science for developing advanced materials with specific properties, such as polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance:
Molecular Targets: : Enzymes, receptors, or proteins involved in specific biological processes.
Pathways Involved: : Inhibition or activation of biochemical pathways that regulate cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds:
4-(3-(trifluoromethyl)phenyl)-1,2,4-triazole derivatives: : Share structural similarities but differ in substituents.
Benzo[d]thiazole derivatives: : Exhibit similar core structures but vary in attached functional groups.
Other triazole-based compounds: : Broadly used in pharmaceuticals and agrochemicals with distinct biological activities.
Uniqueness: This compound is unique due to its combination of a benzo[d]thiazole ring with a propylthio and trifluoromethylphenyl-substituted triazole moiety. This specific arrangement enhances its chemical reactivity and biological interactions, distinguishing it from other similar compounds.
There you have it—a comprehensive dive into the world of 3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one! Anything you’d like to explore further?
Properties
IUPAC Name |
3-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4OS2/c1-2-10-29-18-25-24-17(12-26-15-8-3-4-9-16(15)30-19(26)28)27(18)14-7-5-6-13(11-14)20(21,22)23/h3-9,11H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNJFAZIHVQIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B2771145.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2771147.png)
![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2771149.png)
![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)
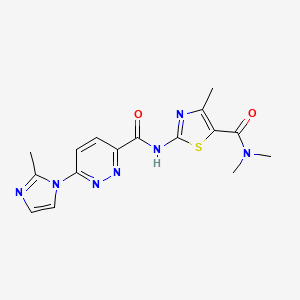
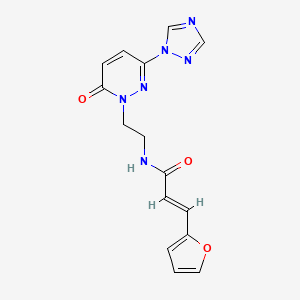
![2-[(2S,4R)-4-[(2-Methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771154.png)
![3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2771155.png)

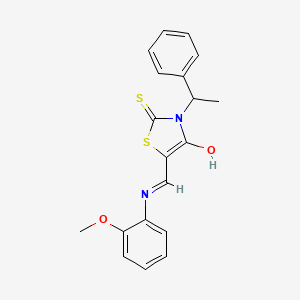
![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)
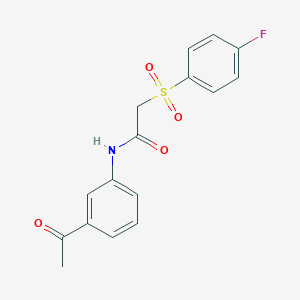
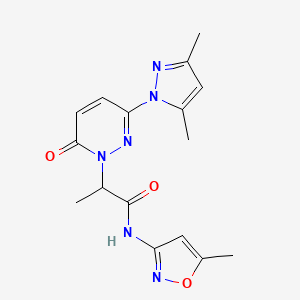
![N-((2-ethoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771165.png)
